Bis(3-methylphenyl) octylphosphonate
Description
Bis(3-methylphenyl) octylphosphonate is an organophosphorus compound characterized by an octyl group bonded to the phosphorus atom and two 3-methylphenyl groups attached via oxygen atoms. Its molecular formula is C₃₂H₄₁O₃P, with a molar mass of approximately 528.64 g/mol. This compound likely shares similar synthetic pathways, with 3-methylphenol as the quenching agent for aryl substituents.
Phosphonates like this are valued for their thermal stability, solubility in organic solvents, and applications in materials science (e.g., as additives or ligands in hybrid materials) .
Properties
CAS No. |
62750-90-7 |
|---|---|
Molecular Formula |
C22H31O3P |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-methyl-3-[(3-methylphenoxy)-octylphosphoryl]oxybenzene |
InChI |
InChI=1S/C22H31O3P/c1-4-5-6-7-8-9-16-26(23,24-21-14-10-12-19(2)17-21)25-22-15-11-13-20(3)18-22/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
OYLVEUSGXWFHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC1=CC=CC(=C1)C)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) octylphosphonate typically involves the reaction of 3-methylphenol with octylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl) octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Bis(3-methylphenyl) octylphosphonate is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl) octylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonates
Key Functional Differences
Thermal Stability
- Aryl vs. Alkyl Substituents : Bis(3-methylphenyl) octylphosphonate’s aryl groups enhance thermal stability compared to alkyl analogs like bis(2-ethylhexyl) octylphosphonate. Aryl phosphonates typically decompose above 300°C, whereas alkyl derivatives degrade at lower temperatures (~200°C) .
Solubility
- Polarity: The 3-methylphenyl groups increase hydrophobicity, making the compound less soluble in polar solvents compared to diethyl octylphosphonate (soluble in ethanol/water mixtures) .
Reactivity
Research Findings and Limitations
- Synthesis Challenges : Arylphosphonates like this compound require optimized conditions to avoid side reactions (e.g., anhydride formation), which plague simpler acids like octylphosphonic acid .
- Toxicity : Phosphonates with methyl or small alkyl groups (e.g., O,O-Bis(1-methylpropyl) methylphosphonate) are regulated due to neurotoxicity risks, whereas bulkier analogs like this compound may exhibit lower acute toxicity .
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